7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid
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Overview
Description
7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine in its structure adds to its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are crucial to achieving high efficiency and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening Reactions: The heterocyclic rings can participate in cyclization or ring-opening reactions, leading to structurally diverse products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3-Dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and applications.
7-Bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid:
7-Chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid: Another halogenated derivative with distinct properties.
Uniqueness: The presence of the iodine atom in 7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid imparts unique reactivity and potential for functionalization compared to its halogenated counterparts. This makes it particularly valuable in applications requiring specific chemical modifications.
Properties
IUPAC Name |
7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O3/c7-3-4(6(10)11)8-9-1-2-12-5(3)9/h1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHYXGATJRQNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=NN21)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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